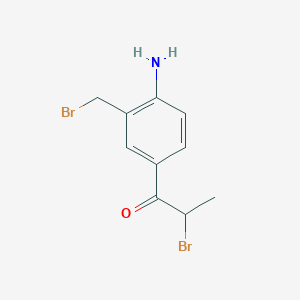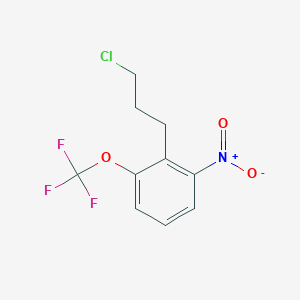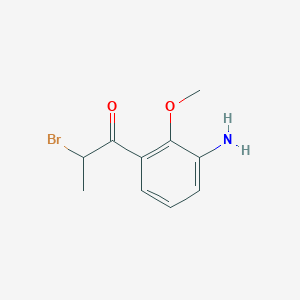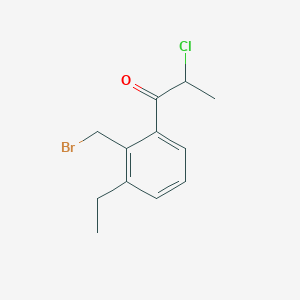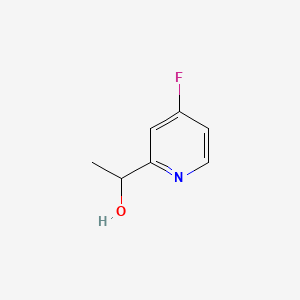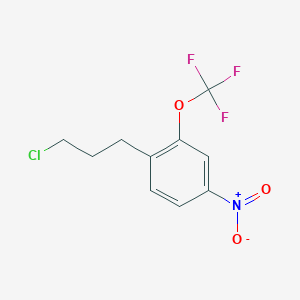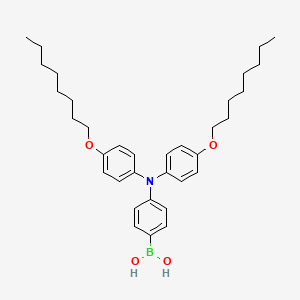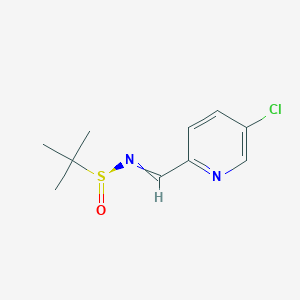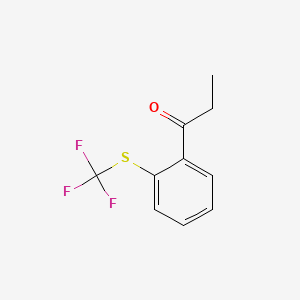
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene typically involves the nitration of 1,4-dichloro-2-trifluoromethylthiobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: 1,4-Dichloro-2-trifluoromethylthio-5-aminobenzene.
Oxidation: Sulfoxides or sulfones of the trifluoromethylthio group.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can modulate the compound’s lipophilicity and influence its interaction with biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Lacks the nitro group, leading to different chemical reactivity and applications.
1,4-Dichloro-2-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different physical and chemical properties.
Uniqueness
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C7H2Cl2F3NO2S |
|---|---|
Peso molecular |
292.06 g/mol |
Nombre IUPAC |
1,4-dichloro-2-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-2-6(16-7(10,11)12)4(9)1-5(3)13(14)15/h1-2H |
Clave InChI |
LKKJWPVDZGFAGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
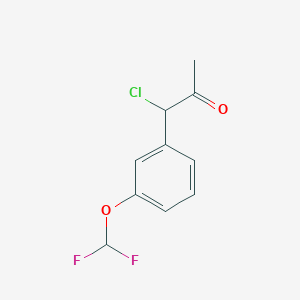
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
